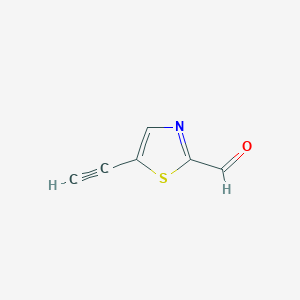

5-Ethynylthiazole-2-carbaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-Ethynylthiazole-2-carbaldehyde: is a heterocyclic organic compound that contains a thiazole ring substituted with an ethynyl group at the 5-position and an aldehyde group at the 2-position. Thiazoles are known for their diverse biological activities and are commonly found in various natural products and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the cyclization of appropriate precursors under controlled conditions

Industrial Production Methods: Industrial production of 5-Ethynylthiazole-2-carbaldehyde may involve similar synthetic routes but optimized for large-scale production. This includes the use of efficient catalysts, high-yielding reaction conditions, and scalable purification techniques to ensure the compound’s purity and yield.

Chemical Reactions Analysis

Types of Reactions: 5-Ethynylthiazole-2-carbaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid.

Reduction: The aldehyde group can be reduced to a primary alcohol.

Substitution: The ethynyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products:

Oxidation: 5-Ethynylthiazole-2-carboxylic acid.

Reduction: 5-Ethynylthiazole-2-methanol.

Substitution: Various substituted thiazole derivatives depending on the nucleophile used.

Scientific Research Applications

5-Ethynylthiazole-2-carbaldehyde has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: It serves as a precursor for the synthesis of biologically active molecules, including potential pharmaceuticals.

Medicine: Research into its derivatives has shown potential for developing new drugs with antimicrobial, anticancer, and anti-inflammatory properties.

Industry: It is used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-Ethynylthiazole-2-carbaldehyde and its derivatives depends on the specific biological target. Generally, the compound can interact with various enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The ethynyl group can participate in covalent bonding with target proteins, while the thiazole ring can enhance binding affinity through π-π interactions or hydrogen bonding.

Comparison with Similar Compounds

Thiazole-2-carbaldehyde: Lacks the ethynyl group, making it less reactive in certain chemical reactions.

5-Methylthiazole-2-carbaldehyde: Contains a methyl group instead of an ethynyl group, leading to different reactivity and biological activity.

5-Phenylthiazole-2-carbaldehyde: Contains a phenyl group, which significantly alters its chemical and biological properties.

Uniqueness: 5-Ethynylthiazole-2-carbaldehyde is unique due to the presence of the ethynyl group, which imparts distinct reactivity and potential for forming covalent bonds with biological targets. This makes it a valuable compound for developing new pharmaceuticals and materials with specific properties.

Biological Activity

5-Ethynylthiazole-2-carbaldehyde is a heterocyclic organic compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

Molecular Characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C6H3NOS |

| Molecular Weight | 137.16 g/mol |

| IUPAC Name | 5-ethynyl-1,3-thiazole-2-carbaldehyde |

| Canonical SMILES | C#CC1=CN=C(S1)C=O |

This compound features a thiazole ring with an ethynyl group at the 5-position and an aldehyde group at the 2-position. The presence of the ethynyl substituent enhances its reactivity, making it a valuable precursor for synthesizing biologically active derivatives.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The compound can form covalent bonds with target proteins due to the reactive nature of the ethynyl group. Additionally, the thiazole ring can enhance binding affinity through π-π interactions and hydrogen bonding.

Anticancer Properties

Research has demonstrated that derivatives of this compound exhibit potent anticancer activity. A notable study screened various thiazole derivatives against the NCI 60 human tumor cell line panel, revealing that some compounds displayed strong cytotoxic effects. Specifically, derivatives with alkyne substituents showed significant growth inhibition in non-small cell lung cancer (NSCLC) cell lines, such as HOP-62 and NCI-H522, with LC50 values as low as 0.6 μM .

Mechanisms of Cell Death

The mechanism of action for these anticancer effects appears to involve non-apoptotic pathways, specifically ferroptosis—a form of regulated cell death characterized by iron dependency and reactive oxygen species (ROS) generation. This suggests that compounds derived from this compound could provide a novel approach to cancer therapy by targeting alternative cell death pathways .

Antimicrobial Activity

Thiazole derivatives, including this compound, have also been investigated for their antimicrobial properties. Given the rise of multidrug-resistant pathogens, there is an urgent need for new antimicrobial agents. Thiazoles have shown activity against various Gram-positive and Gram-negative bacteria, as well as fungi. Research indicates that modifications to the thiazole scaffold can enhance antimicrobial efficacy, making it a promising avenue for drug development in combating resistant strains .

Case Studies and Research Findings

- Cytotoxicity in Cancer Cell Lines:

- Anti-inflammatory Potential:

Properties

Molecular Formula |

C6H3NOS |

|---|---|

Molecular Weight |

137.16 g/mol |

IUPAC Name |

5-ethynyl-1,3-thiazole-2-carbaldehyde |

InChI |

InChI=1S/C6H3NOS/c1-2-5-3-7-6(4-8)9-5/h1,3-4H |

InChI Key |

AWNAKTOGLSWKCY-UHFFFAOYSA-N |

Canonical SMILES |

C#CC1=CN=C(S1)C=O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.